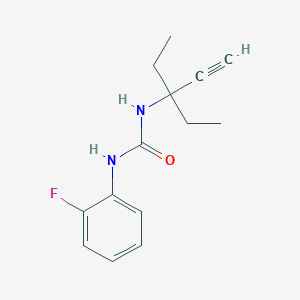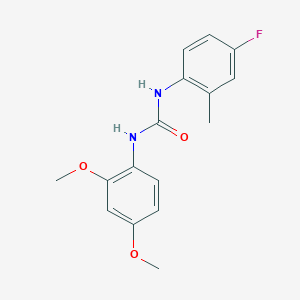
1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives These compounds are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea typically involves the reaction of an appropriate isocyanate with an amine. One possible synthetic route is as follows:
Starting Materials: 3-Ethylpent-1-yne, 2-Fluoroaniline, and Phosgene.
Step 1: Synthesis of 3-Ethylpent-1-yn-3-yl isocyanate by reacting 3-Ethylpent-1-yne with phosgene under controlled conditions.
Step 2: Reaction of 3-Ethylpent-1-yn-3-yl isocyanate with 2-Fluoroaniline to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The alkyne moiety can be oxidized to form diketones or carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or ozone (O3) under acidic or basic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydride (NaH) or other strong bases.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly in targeting diseases where fluorophenyl and alkyne groups are beneficial.
Industry: As an intermediate in the production of agrochemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity. The alkyne and fluorophenyl groups may play a role in binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(3-Ethylpent-1-yn-3-yl)-3-phenylurea: Lacks the fluorine atom, which may affect its chemical properties and biological activity.
1-(3-Ethylpent-1-yn-3-yl)-3-(4-fluorophenyl)urea: The fluorine atom is in a different position, potentially altering its reactivity and interactions.
1-(3-Ethylpent-1-yn-3-yl)-3-(2-chlorophenyl)urea: Substitution of fluorine with chlorine, which may change its chemical behavior and applications.
Uniqueness
1-(3-Ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea is unique due to the specific positioning of the fluorine atom on the phenyl ring and the presence of the alkyne group. These features may confer distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(3-ethylpent-1-yn-3-yl)-3-(2-fluorophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O/c1-4-14(5-2,6-3)17-13(18)16-12-10-8-7-9-11(12)15/h1,7-10H,5-6H2,2-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXRRUNOEGUDPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C#C)NC(=O)NC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2E)-2-[(2,3-dimethoxyphenyl)methylidene]-5-(2-methoxynaphthalen-1-yl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5279307.png)
![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(4-pyridinylmethyl)amine hydrochloride](/img/structure/B5279311.png)
![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)-3,4-difluorobenzenesulfonamide](/img/structure/B5279313.png)
![1'-(cyclopropylcarbonyl)-N-[(3-methylpyridin-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5279314.png)
![N-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-methylfuran-3-carboxamide](/img/structure/B5279335.png)
![(3-amino-1H-pyrazol-5-yl)-[4-(dimethylamino)-2-pyridin-4-yl-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-7-yl]methanone](/img/structure/B5279341.png)
![N-[2-(4-fluorophenyl)-1,1-dimethylethyl]-2-[1-(3-furylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5279346.png)
![3-[3-(2,6-Dimethylmorpholin-4-yl)propoxy]benzaldehyde;hydrochloride](/img/structure/B5279363.png)
![4-butyl-6-chloro-7-hydroxy-8-[(3-methylpiperidin-1-yl)methyl]-2H-chromen-2-one](/img/structure/B5279368.png)

![(1R,5R,11aS)-3-(2-ethylbenzoyl)decahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B5279379.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]cycloheptanecarboxamide](/img/structure/B5279390.png)
![2-(methylsulfanyl)-7-[2-(trifluoromethyl)phenyl]pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5279393.png)
![2-({2-[3-METHYL-4-(4-METHYLPHENYL)PIPERAZINO]ACETYL}AMINO)BENZAMIDE](/img/structure/B5279396.png)
